molecular formula C8H11FO3 B13330249 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid

1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B13330249
M. Wt: 174.17 g/mol
InChI Key: UAQOOENIDMPPSZ-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a fluorinated organic compound with a unique structure that includes a fluoromethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid typically involves the introduction of a fluoromethyl group into a cyclohexane ring. One common method is the fluoromethylation of a cyclohexanone derivative, followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the fluoromethyl group.

Scientific Research Applications

1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: It is used in the production of specialty materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ketone and carboxylic acid groups can participate in various biochemical reactions. The pathways involved may include inhibition of specific enzymes or modulation of metabolic processes.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-oxocyclohexane-1-carboxylic acid
  • 1-(Bromomethyl)-4-oxocyclohexane-1-carboxylic acid
  • 1-(Hydroxymethyl)-4-oxocyclohexane-1-carboxylic acid

Comparison: 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and hydroxy analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H11FO3

Molecular Weight

174.17 g/mol

IUPAC Name

1-(fluoromethyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11FO3/c9-5-8(7(11)12)3-1-6(10)2-4-8/h1-5H2,(H,11,12)

InChI Key

UAQOOENIDMPPSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CF)C(=O)O

Origin of Product

United States

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